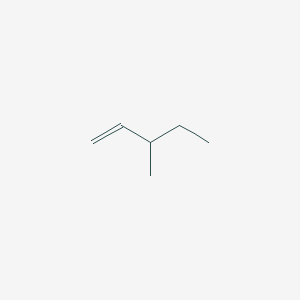

3-Methyl-1-pentene

Descripción general

Descripción

3-Methyl-1-pentene is an organic compound with the molecular formula C6H12. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by other names such as sec-Butylethene and 3-Methylpentene-1 . It is a colorless liquid with a distinct odor and is used in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methyl-1-pentene can be synthesized through the pyrolysis of ethylene and butene-2 mixtures in a static system . This method involves heating the reactants to high temperatures, causing them to decompose and form the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using similar pyrolysis techniques, often in large-scale reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-1-pentene undergoes various chemical reactions, including:

Oxidation: This reaction can produce epoxides or diols, depending on the conditions and reagents used.

Reduction: Hydrogenation of this compound can convert it to 3-methylpentane.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3-methyl-1-chloropentane.

Common Reagents and Conditions:

Oxidation: Reagents such as ozone (O3) or potassium permanganate (KMnO4) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) is used.

Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are used under UV light or in the presence of a catalyst.

Major Products Formed:

Oxidation: Epoxides and diols.

Reduction: 3-Methylpentane.

Substitution: Halogenated derivatives like 3-methyl-1-chloropentane.

Aplicaciones Científicas De Investigación

Chemical Properties and Relevance

3-Methyl-1-pentene is characterized by a double bond between the first and second carbon atoms, making it an important compound in the study of alkenes. Its molecular weight is approximately 84.162 g/mol, and it has a boiling point of 54°C . The compound is often used in the synthesis of various polymers due to its reactivity and structural properties.

Applications in Polymer Chemistry

One of the primary applications of this compound is in the production of specialty polymers. It is utilized as a comonomer in the synthesis of polyolefins, enhancing the properties of the resulting materials.

Polymerization Processes

The polymerization of this compound can be achieved through various methods, including:

- Ziegler-Natta Polymerization : This method allows for the production of high-performance polymers with tailored properties.

- Metallocene Catalysis : Utilized for producing linear low-density polyethylene (LLDPE) with specific attributes such as improved clarity and strength.

| Polymer Type | Properties Enhanced | Application Areas |

|---|---|---|

| LLDPE | Flexibility, tensile strength | Packaging, automotive parts |

| High-density polyethylene (HDPE) | Stiffness, chemical resistance | Containers, pipes |

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate for synthesizing other chemical compounds. Its reactivity allows for various transformations, including:

- Hydroformylation : Leading to aldehydes that are further converted into alcohols or acids.

- Alkylation Reactions : Used to introduce alkyl groups into other organic molecules.

Case Study: Hydroformylation Reactions

A study demonstrated that this compound can undergo hydroformylation to produce branched aldehydes efficiently. This reaction showcases its utility in synthesizing complex organic molecules .

Industrial Applications

This compound's industrial applications extend beyond polymer production and organic synthesis:

- Chemical Intermediates : It is used as a precursor for producing surfactants and lubricants.

- Fuel Additives : Enhances the performance characteristics of fuels by improving combustion efficiency.

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparación Con Compuestos Similares

1-Pentene: Another alkene with a similar structure but without the methyl group.

3-Methyl-2-pentene: A positional isomer with the double bond located between the second and third carbon atoms.

2-Methyl-1-pentene: Another isomer with the methyl group on the second carbon atom.

Uniqueness: 3-Methyl-1-pentene is unique due to its specific structure, which influences its reactivity and the types of products formed in chemical reactions. Its position of the double bond and the methyl group provides distinct chemical properties compared to its isomers .

Actividad Biológica

3-Methyl-1-pentene (C6H12) is an unsaturated aliphatic hydrocarbon belonging to the class of alkenes. It is characterized by a double bond between the first and second carbon atoms, making it a significant compound in both industrial applications and biological contexts. This article explores the biological activity of this compound, including its metabolic pathways, potential health impacts, and relevant case studies.

- Molecular Formula : C6H12

- Molecular Weight : 84.162 g/mol

- Boiling Point : 53-54 °C

- Flash Point : -33 °C

- CAS Number : 760-20-3

Metabolism and Biological Role

This compound has been detected in various biological matrices, including human blood, indicating its relevance in human exposure studies. It is not a naturally occurring metabolite; rather, its presence is associated with environmental exposure, particularly from industrial sources or food consumption, such as sweet oranges (Citrus sinensis) where it has been identified as a potential biomarker for dietary intake .

Metabolic Pathways

The metabolism of this compound involves several pathways:

- Oxidation : The compound can undergo oxidative metabolism, leading to the formation of various metabolites that may exhibit different biological activities.

- Conjugation : Conjugation with glucuronic acid or sulfate may occur, facilitating excretion and reducing potential toxicity.

Biological Activity and Toxicology

Research indicates that this compound can exhibit both beneficial and harmful biological effects depending on exposure levels and metabolic products formed.

Case Studies

- Toxicological Studies :

- Biomarker Research :

Summary of Biological Effects

| Effect Type | Description |

|---|---|

| Toxicity | Acute toxicity observed at high concentrations; potential neurotoxic effects |

| Metabolic Impact | Metabolized to various compounds with differing biological activities |

| Biomarker Potential | Detected in human blood; linked to dietary intake and environmental exposure |

Propiedades

IUPAC Name |

3-methylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-6(3)5-2/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTAOIUHUHHCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25266-25-5 | |

| Record name | 1-Pentene, 3-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25266-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20870762 | |

| Record name | 3-Methylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-20-3, 26702-69-2 | |

| Record name | 3-Methyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026702692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, trimer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT3LD9LU1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-methyl-1-pentene?

A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

Q2: Is there any spectroscopic data available for the characterization of this compound?

A2: Yes, several studies utilize spectroscopic techniques to characterize this compound and its polymers. [] For example, researchers have employed 13C nuclear magnetic resonance (NMR) spectroscopy to analyze the microstructure of poly(this compound) in both solution and solid states. [, ] Infrared (IR) spectroscopy has been used to determine the content of specific structural units, like homodiads, in copolymers containing this compound. []

Q3: How does this compound behave in the presence of Ziegler-Natta catalysts?

A3: this compound can undergo polymerization in the presence of Ziegler-Natta catalysts. [, , ] Research indicates that its polymerization using heterogeneous catalysts is stereoselective, meaning it favors the incorporation of one specific enantiomer (R or S) over the other. [] This stereoselectivity suggests the involvement of asymmetric catalytic complexes during the polymerization process. []

Q4: Can the stereochemistry of this compound polymerization be controlled?

A4: Yes, the stereochemistry can be influenced by the choice of catalyst. Studies using metallocene catalysts have demonstrated varying degrees of enantioselectivity and diastereoselectivity during the polymerization of racemic this compound. [] For instance, catalysts with less steric hindrance around the active site tend to exhibit higher enantioselectivity. []

Q5: Beyond polymerization, are there other notable reactions involving this compound?

A5: Yes, this compound has been investigated in other reactions:

- Dehydrogenation: In the presence of a platinum catalyst and hydrogen, this compound can be dehydrogenated, leading to the formation of various alkenes and cycloalkenes with the same carbon skeleton. [] Notably, this compound is preferentially formed at the initial stage of the reaction. []

- Deuterioformylation: Rhodium catalysts facilitate the deuterioformylation of this compound. [] This reaction reveals a preference for attack on specific faces of the olefin double bond, indicating stereochemical control during the reaction. []

Q6: Has this compound been used as a starting material for synthesizing other compounds?

A6: Yes, the synthesis of (S)-3-Methyl-1-pentanol, (S)-3-Methyl-1-pentene, (2R,3S)-2-Deuterio-3-methyl-1-pentanol, and (2S,3S)-3-Methyl-2-pentanol has been achieved starting from natural L-Isoleucine. []

Q7: How does this compound incorporated into a polymer affect its properties?

A7: Incorporating this compound into polymers like polyethylene influences the material's properties. [, , ] For instance, copolymers of 4-methyl-1-pentene with significant amounts of this compound maintain a relatively high melting point and exhibit good physical and mechanical properties. []

Q8: What is the significance of the random incorporation of this compound in copolymers?

A8: The random incorporation of this compound units within a polymer chain can disrupt the regularity of the polymer structure. [, ] This disruption can influence the polymer's crystallization behavior, affecting properties such as melting point, stiffness, and optical clarity. [, ]

Q9: Have computational methods been employed to study this compound and its polymers?

A9: Yes, computational chemistry has played a role in understanding the behavior of this compound.

- Conformational Analysis: Researchers have used computational methods to study the preferred conformations of this compound and its analogs, which helps explain their reactivity in polymerization reactions. []

- Polymer Structure Prediction: Computational tools, alongside experimental techniques like X-ray diffraction, have been instrumental in determining the crystal structures of isotactic poly(this compound) variations. [, , ] These analyses reveal insights into the chain conformation and packing arrangements within the crystalline domains of the polymer. [, , ]

Q10: How do structural variations within this compound derivatives impact their reactivity in polymerization?

A10: Studies exploring the copolymerization of ethylene with various α-olefins, including this compound derivatives, reveal that structural variations significantly impact reactivity. [, ] Factors such as:

- Branching: The presence and position of alkyl branches on the olefin significantly influence its incorporation rate during copolymerization. [, ] For example, this compound generally exhibits lower reactivity compared to linear α-olefins like 1-hexene due to increased steric hindrance. [, ]

- Substituent Size: Increasing the size of substituents near the double bond typically leads to lower reactivity due to greater steric hindrance around the reaction center during polymerization. [, ] This trend is observed in the copolymerization of ethylene with this compound, 3-ethyl-1-pentene, and other branched α-olefins. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.